3-Phenyl-1H-1,2,4-triazole

Catalog No.
S749052
CAS No.
3357-42-4
M.F
C8H7N3
M. Wt
145.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Phenyl-1H-1,2,4-triazole

CAS Number

3357-42-4

Product Name

3-Phenyl-1H-1,2,4-triazole

IUPAC Name

5-phenyl-1H-1,2,4-triazole

Molecular Formula

C8H7N3

Molecular Weight

145.16 g/mol

InChI

InChI=1S/C8H7N3/c1-2-4-7(5-3-1)8-9-6-10-11-8/h1-6H,(H,9,10,11)

InChI Key

NYMLZIFRPNYAHS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC=NN2

Canonical SMILES

C1=CC=C(C=C1)C2=NC=NN2

Synthesis and Characterization:

3-Phenyl-1H-1,2,4-triazole is a heterocyclic aromatic compound, meaning it contains a ring structure with alternating carbon and nitrogen atoms. Several methods have been reported for its synthesis, including cycloaddition reactions between nitriles and hydrazides []. The characterization of 3-Phenyl-1H-1,2,4-triazole typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [, ].

Potential Applications:

Research suggests that 3-Phenyl-1H-1,2,4-triazole may have various potential applications in scientific research, including:

  • Antimicrobial activity: Studies have shown that 3-Phenyl-1H-1,2,4-triazole derivatives exhibit antibacterial and antifungal properties [, ]. This makes them potential candidates for the development of novel antibiotics and antifungals.
  • Corrosion inhibition: 3-Phenyl-1H-1,2,4-triazole derivatives have been investigated for their ability to inhibit the corrosion of metals. This property could be useful in protecting metals from degradation in various environments.
  • Catalysis: Some 3-Phenyl-1H-1,2,4-triazole derivatives have been explored as potential catalysts for various organic reactions. This makes them potentially valuable tools for synthetic chemists.

3-Phenyl-1H-1,2,4-triazole is an organic compound characterized by the presence of a triazole ring substituted with a phenyl group. Its molecular formula is C₈H₇N₃, and it features a five-membered ring containing three nitrogen atoms at positions 1, 2, and 4. This compound is part of the broader family of 1,2,4-triazoles, which are known for their diverse chemical properties and biological activities. The structure of 3-Phenyl-1H-1,2,4-triazole allows for various

Currently, there is no extensive research available on the specific mechanism of action of 3-Phenyl-1H-1,2,4-triazole in biological systems. However, its potential lies in its ability to interact with biomolecules through hydrogen bonding or forming coordination complexes with metal ions, depending on the surrounding environment []. Further studies are needed to elucidate its potential biological effects.

  • Electrophilic Substitution: The nitrogen atoms in the triazole ring can act as nucleophiles, allowing for electrophilic substitution reactions. For instance, protonation at position 4 can lead to the formation of triazolium salts in acidic conditions .
  • Condensation Reactions: This compound can participate in condensation reactions with various electrophiles due to the active hydrogen on the triazole nitrogen .
  • Reduction Reactions: Reduction of 3-Phenyl-1H-1,2,4-triazole can yield derivatives with altered reactivity and biological properties .

3-Phenyl-1H-1,2,4-triazole exhibits notable biological activities, including:

  • Antimicrobial Properties: It has shown effectiveness against various bacterial strains and fungi. The triazole ring is often associated with antifungal activity due to its ability to inhibit ergosterol synthesis in fungal cells .
  • Anticancer Activity: Research indicates that compounds within the triazole family can exhibit chemopreventive and chemotherapeutic effects against cancer cells by inducing apoptosis and inhibiting cell proliferation .
  • Anti-inflammatory Effects: Some studies suggest that derivatives of 3-Phenyl-1H-1,2,4-triazole may possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

The synthesis of 3-Phenyl-1H-1,2,4-triazole can be achieved through several methods:

  • Cyclization Reactions: A common approach involves the cyclization of hydrazines with α-carbonyl compounds. For example, phenylhydrazine can react with an appropriate carbonyl compound under acidic or basic conditions to yield the triazole .
  • Condensation with Isothiocyanates: Another method involves reacting phenyl-substituted hydrazines with isothiocyanates to form thiosemicarbazides that can subsequently cyclize into triazoles .
  • High-Yield Synthesis: Recent advancements have reported high-yield synthesis methods utilizing chloral as a starting material. This method simplifies the process and enhances product yield significantly compared to traditional methods .

3-Phenyl-1H-1,2,4-triazole finds applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it is explored as a scaffold for developing new antimicrobial and anticancer agents.
  • Agriculture: Compounds derived from triazoles are used as fungicides in agriculture to protect crops from fungal infections.
  • Material Science: Its unique chemical properties make it suitable for use in developing advanced materials such as polymers and coatings .

Studies on the interactions of 3-Phenyl-1H-1,2,4-triazole with biological targets have revealed significant insights:

  • Protein Binding Studies: Research has shown that this compound can bind effectively to certain proteins involved in disease pathways, which may enhance its therapeutic efficacy.
  • Molecular Docking Studies: Computational studies indicate favorable interactions between 3-Phenyl-1H-1,2,4-triazole and various enzyme targets, suggesting potential mechanisms for its biological activity .

Several compounds share structural similarities with 3-Phenyl-1H-1,2,4-triazole. Here are some notable examples:

Compound NameStructureUnique Features
5-Methyl-1H-1,2,4-triazoleContains a methyl group at position 5Exhibits distinct pharmacological profiles
4-Amino-1H-1,2,4-triazoleAmino group at position 4Known for enhanced anti-inflammatory properties
3-(Trifluoromethyl)-1H-1,2,4-triazoleTrifluoromethyl group at position 3Increased lipophilicity leading to enhanced bioavailability

The uniqueness of 3-Phenyl-1H-1,2,4-triazole lies in its specific phenyl substitution pattern which influences its reactivity and biological activity compared to other derivatives. This structural feature contributes to its distinct pharmacological properties while maintaining a balance between lipophilicity and hydrophilicity necessary for effective drug design .

XLogP3

1.6

LogP

1.54 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3357-42-4

Wikipedia

1H-1,2,4-Triazole, 5-phenyl-

Dates

Modify: 2023-08-15

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